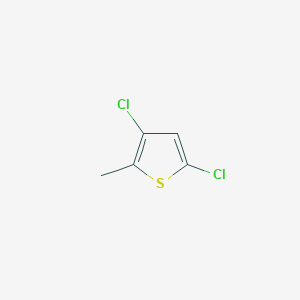

3,5-Dichloro-2-methylthiophene

Description

Significance of Halogenated Thiophene (B33073) Derivatives in Organic Synthesis

Halogenated thiophene derivatives are foundational scaffolds in organic chemistry due to the versatile reactivity imparted by the halogen substituents. The carbon-halogen bond serves as a key functional handle for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. This capability allows for the construction of complex molecular architectures from relatively simple thiophene precursors.

The importance of these compounds is evident across multiple scientific disciplines:

Materials Science : Polythiophenes, polymers derived from thiophene monomers, are a cornerstone of organic electronics. The introduction of halogens onto the thiophene ring influences the electronic properties, solubility, and solid-state packing of these polymers, which is crucial for their performance in organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (LEDs). researchgate.netrsc.orgresearchgate.net Chlorinated thiophene derivatives, for instance, have been successfully employed in direct arylation polycondensation (DArP), an atom-economical method for synthesizing high-mobility conjugated polymers. acs.org Halogenated thiophenes can also act as solvent additives to control the morphology and improve the efficiency of organic solar cells. rsc.org

Pharmaceutical and Agrochemical Industries : The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it can often substitute for benzene in biologically active compounds without loss of activity. numberanalytics.comderpharmachemica.com Halogenated thiophenes are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. chemimpex.com For example, they are used to build new classes of 1,2,4-triazole (B32235) insecticides and to develop novel drugs targeting specific diseases. chemimpex.combeilstein-journals.org

Organic Synthesis and Catalysis : Dihalogenated thiophenes are particularly valuable as they allow for sequential and site-selective functionalization. This controlled reactivity is exploited in the synthesis of complex, multi-substituted aromatic and heterocyclic systems. rsc.org Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are frequently used to append aryl groups to the thiophene core, a common strategy in the creation of ligands and functional materials. nih.gov

The physical and chemical properties of chlorinated methylthiophenes can vary based on the substitution pattern, as illustrated by the comparison of isomers in the table below.

Table 1: Properties of Dichloro-methylthiophene Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| 2,5-Dichloro-3-methylthiophene (B105426) | 17249-90-0 | C₅H₄Cl₂S | 167.05 | 185 chemimpex.com |

| 2-Chloro-5-methylthiophene | 17249-82-0 | C₅H₅ClS | 132.61 | Not available |

This table is generated based on available data for comparison; comprehensive data for 3,5-dichloro-2-methylthiophene is not widely reported.

Historical Context of Dihalogenated Thiophene Chemistry

The journey into thiophene chemistry began in 1882 when German chemist Viktor Meyer discovered thiophene as a contaminant in benzene derived from coal tar. wikipedia.orgwikipedia.org He identified it as the substance responsible for the "indophenin" color reaction—a test previously thought to be characteristic of benzene itself. chemicalbook.combritannica.comslideshare.net This discovery opened the door to the vast field of heterocyclic chemistry.

Following its discovery, several foundational methods for synthesizing the thiophene ring were established, which remain relevant today.

Table 2: Foundational Syntheses of the Thiophene Ring

| Synthesis Method | Year Reported | Description | Key Reactants |

|---|---|---|---|

| Paal-Knorr Synthesis | 1884 | A method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org For thiophenes, a sulfurizing agent is required. derpharmachemica.comwikipedia.orgorganic-chemistry.org | 1,4-diketones, Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orguobaghdad.edu.iq |

| Gewald Aminothiophene Synthesis | 1966 | A multi-component reaction that produces polysubstituted 2-aminothiophenes. nih.govwikipedia.org | A ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org |

| Hinsberg Synthesis | 1888 (related) | Involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to form a thiophene derivative. uobaghdad.edu.iq | 1,2-dicarbonyl compounds, Diethyl thiodiacetate. uobaghdad.edu.iq |

The halogenation of thiophene was explored early on. Direct chlorination of thiophene or its simple alkyl derivatives was found to be highly reactive, often leading to a mixture of mono-, di-, and polysubstituted products, which underscored the challenge of controlling regioselectivity. oup.comchemicalbook.com This high reactivity also highlighted the potential of halogenated thiophenes as versatile intermediates, driving the development of more controlled and selective halogenation and subsequent functionalization reactions that are now central to modern organic synthesis.

Current Research Trajectories Involving this compound

While direct studies on this compound are limited in publicly available literature, its potential applications can be inferred from current research on closely related dihalogenated and polyhalogenated thiophenes. The research trajectories for such compounds are primarily focused on their use as strategic building blocks in materials science and medicinal chemistry.

One of the most significant modern applications is in the synthesis of conjugated polymers . Dihalogenated thiophenes are critical monomers in cross-coupling polymerization reactions. For example, derivatives like 4,5-dichloro-3-methylthiophene-2-carboxylic acid are available as research chemicals, indicating their role as precursors for more complex molecules. accelachem.combldpharm.combldpharm.com Research has shown that chlorinated thiophene derivatives are excellent C-H monomers for direct arylation polycondensation (DArP). acs.org This "green" chemical process avoids the need for pre-activated organometallic reagents, making it a more sustainable route to high-performance polymers for electronic applications. The presence of chlorine atoms can enhance the planarity of the polymer backbone through non-covalent Cl···S interactions, leading to improved charge mobility. acs.org

In medicinal chemistry , the development of synthetic routes to functionalized thiophenes remains a key objective. Dihalogenated compounds are ideal substrates for creating libraries of novel compounds through selective cross-coupling reactions. For instance, Suzuki-Miyaura reactions are widely used to introduce diverse aryl groups onto a heterocyclic core. researchgate.net A compound like this compound possesses two distinct chlorine atoms that could potentially be addressed sequentially to build complex, three-dimensional molecules for biological screening.

Table 3: Examples of Reactions with Halogenated Thiophenes in Modern Research

| Starting Material | Reaction Type | Key Reagents | Product Application | Reference |

|---|---|---|---|---|

| Dihalogenated 4,9-diazapyrenes and bithiophene | Suzuki Cross-Coupling | Palladium catalyst, boronic acid/ester | Organic field-effect transistors | rsc.org |

| 2,5-dibromo-3-alkylthiophenes | Kumada Catalyst-Transfer Polycondensation | Ni(dppp)Cl₂ | Regioregular conductive polymers | rsc.org |

| Chlorinated Thiophene Derivative | Direct Arylation Polycondensation (DArP) | Diketopyrrolopyrrole derivative (C-Br monomer) | High-mobility conjugated polymers | acs.org |

Structure

3D Structure

Properties

CAS No. |

17249-84-2 |

|---|---|

Molecular Formula |

C5H4Cl2S |

Molecular Weight |

167.06 g/mol |

IUPAC Name |

3,5-dichloro-2-methylthiophene |

InChI |

InChI=1S/C5H4Cl2S/c1-3-4(6)2-5(7)8-3/h2H,1H3 |

InChI Key |

WHBPJMPTOYZRFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dichloro 2 Methylthiophene

Direct Chlorination Routes

Direct chlorination of a pre-existing thiophene (B33073) ring is a common strategy for the synthesis of chlorothiophenes. However, the regiochemical outcome is highly dependent on the directing effects of the substituents already present on the ring.

Chlorination of 3-Methylthiophene (B123197) with Specific Reagents (e.g., t-Butyl Hypochlorite)

The direct chlorination of 3-methylthiophene presents a challenge in achieving the 3,5-dichloro-2-methylthiophene isomer as the major product. The methyl group at the 3-position is an ortho-, para-director, while the sulfur atom activates the adjacent α-positions (2- and 5-positions) towards electrophilic attack.

When 3-methylthiophene is subjected to chlorination, the initial substitution predominantly occurs at the 2-position, which is the most activated site. Subsequent chlorination is then directed by both the methyl group and the newly introduced chlorine atom. Research on the chlorination of 3-methylthiophene and its derivatives has often focused on the formation of other isomers. For instance, the use of t-butyl hypochlorite (B82951) in the presence of an alcohol has been investigated for the controlled chlorination of reactive aromatic substrates. tandfonline.com While this reagent is noted for its potential in selective chlorinations, the primary dichlorinated product typically observed from 3-methylthiophene is 2,5-dichloro-3-methylthiophene (B105426). tandfonline.com Obtaining this compound via this route would likely result in it being a minor component of a complex mixture of isomers, necessitating challenging purification procedures.

Mechanistic Considerations of Direct Halogenation Reactions

The direct halogenation of thiophenes proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring acts as a nucleophile, attacking an electrophilic halogen species. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the position of substitution.

For 3-methylthiophene, electrophilic attack is most favored at the 2-position due to the combined activating and directing effects of the sulfur atom and the methyl group. Once the first chlorine atom is introduced at the 2-position, forming 2-chloro-3-methylthiophene, the second chlorination step is influenced by both substituents. The methyl group at the 3-position directs to the 2-, 4-, and 6- (equivalent to 2-) positions, while the chlorine atom at the 2-position is a deactivating ortho-, para-director. The strong activation of the 5-position by the sulfur atom, coupled with the para-directing effect of the 2-chloro substituent, generally leads to the formation of 2,5-dichloro-3-methylthiophene as the major product. tandfonline.com

To favor the formation of this compound, one would need to overcome these inherent electronic preferences. This might involve the use of specific catalysts or directing groups that could alter the regioselectivity of the second chlorination step. However, such specific methodologies for the selective synthesis of this compound through direct chlorination are not prominently documented in the scientific literature.

Synthesis via Functional Group Interconversions on Thiophene Scaffolds

Given the challenges associated with the regioselectivity of direct chlorination, multi-step synthetic sequences involving functional group interconversions on a pre-functionalized thiophene ring can offer a more controlled approach to specific isomers.

From Substituted Thiophene Precursors (e.g., 2,5-Dichloro-3-methylthiophene)

The synthesis of this compound from its isomer, 2,5-dichloro-3-methylthiophene, would conceptually involve an isomerization reaction. Such transformations are not common for simple halogenated thiophenes under standard laboratory conditions and would likely require harsh conditions or specific catalytic systems to promote halogen migration. There is currently a lack of readily available scientific literature detailing a practical and efficient method for the isomerization of 2,5-dichloro-3-methylthiophene to this compound.

Multi-Step Approaches from Readily Available Thiophenes

A more plausible synthetic strategy involves a multi-step sequence starting from a readily available thiophene derivative. This approach allows for the strategic introduction of functional groups that can direct subsequent reactions and can be later removed or transformed.

A hypothetical multi-step synthesis of this compound could commence with 2-methylthiophene (B1210033). A general outline of such a process is as follows:

Introduction of a Directing Group: A functional group, such as an acetyl group, could be introduced at the 5-position of 2-methylthiophene via Friedel-Crafts acylation to yield 5-acetyl-2-methylthiophene. This would block the highly reactive 5-position.

First Chlorination: The acetyl group is a meta-director. Therefore, chlorination of 5-acetyl-2-methylthiophene would be expected to occur at the 3-position, which is meta to the acetyl group, affording 3-chloro-5-acetyl-2-methylthiophene.

Second Chlorination: The conditions for the first chlorination could potentially be adjusted to achieve dichlorination, or a subsequent chlorination step could be performed. The regioselectivity of the second chlorination would be influenced by the existing substituents.

Removal of the Directing Group: The acetyl group could then be removed through a reaction such as the Wolff-Kishner reduction, which would also reduce the carbonyl to a methylene (B1212753) group, or through other deacylation methods to yield the desired this compound.

This strategic approach, while longer than direct chlorination, offers a higher degree of control over the regiochemical outcome. The specific reagents and conditions for each step would need to be carefully selected and optimized.

Optimization of Reaction Conditions and Yields in Academic and Scalable Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product, particularly in cases where multiple isomers can be formed. For the synthesis of this compound, several parameters would need to be carefully controlled.

Key Optimization Parameters:

| Parameter | Influence on the Reaction |

| Chlorinating Agent | The choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride, N-chlorosuccinimide, t-butyl hypochlorite) can affect the reactivity and selectivity of the reaction. Milder reagents may offer better control over the degree of chlorination. |

| Catalyst | Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are often used in electrophilic halogenations. The nature and amount of the catalyst can significantly impact the reaction rate and may influence the isomer distribution. |

| Solvent | The polarity of the solvent can affect the stability of the reaction intermediates and the solubility of the reactants, thereby influencing the reaction pathway and yield. |

| Temperature | Chlorination reactions are often exothermic. Controlling the reaction temperature is critical to prevent over-chlorination and the formation of undesired byproducts. |

| Stoichiometry | The molar ratio of the chlorinating agent to the thiophene substrate must be carefully controlled to favor the formation of the dichlorinated product over mono- or trichlorinated species. |

In an academic setting, optimization often involves systematic screening of these parameters on a small scale. For scalable syntheses in an industrial context, factors such as cost of reagents, safety of the process, and ease of purification become paramount. The development of a robust and high-yielding synthesis of this compound would likely require a detailed investigation into these reaction variables to suppress the formation of isomeric impurities and simplify the downstream processing.

Solvent Effects on Reaction Efficacy

The choice of solvent is a determining factor in the chlorination of thiophene derivatives, influencing both reaction rates and product distribution. Historically, chlorinations were often performed in chlorinated solvents like carbon tetrachloride and chloroform. acsgcipr.org However, modern synthetic approaches favor less hazardous alternatives. Dichloromethane is frequently used if a chlorinated solvent is necessary. acsgcipr.org

The efficacy of a solvent is often linked to its polarity and its ability to dissolve reactants and stabilize transition states. In the synthesis of related chlorinated benzothiophene (B83047) derivatives, aqueous acetonitrile (B52724) has been used effectively. rsc.orgnih.gov The principle of "like dissolves like" is fundamental; solvents that can readily dissolve the thiophene starting material and the chlorinating agent facilitate a more efficient reaction. The solvent's role extends beyond mere dissolution; it can influence the energy landscape of the reaction, with solvent polarity affecting the stability of charged intermediates. rsc.org

Recent advancements in green chemistry have highlighted the benefits of switching from traditional volatile organic compounds (VOCs) to more environmentally benign solvents. This shift not only reduces environmental impact but can also lead to improved reaction yields and simplified operational procedures.

Table 1: Comparison of Solvent Classes in Organic Synthesis

| Solvent Class | Examples | Characteristics | Impact on Efficacy |

|---|---|---|---|

| Traditional Chlorinated | Carbon Tetrachloride, Chloroform | High solubility for nonpolar reactants, historically common. acsgcipr.org | Effective but pose significant environmental and health risks. worktribe.com |

| Common Aprotic | Dichloromethane, Acetonitrile | Good balance of polarity, versatile for various reactions. acsgcipr.orgrsc.org | Widely used, effective for many chlorination processes. nih.gov |

| Green Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME) | Derived from renewable sources, lower toxicity. | Can improve overall yield and simplify work-up procedures. |

Temperature and Stoichiometric Control in Chlorination Processes

Precise control over temperature and the molar ratio of reactants is paramount in selective chlorination. The direct chlorination of a thiophene ring can yield a mixture of mono-, di-, tri-, and even tetrachlorinated products, making control essential to steer the reaction toward the desired dichlorinated isomer. google.com

Temperature Control: Chlorination reactions are often exothermic. Maintaining a low temperature is crucial for controlling the reaction rate and preventing the formation of undesired byproducts, including over-chlorinated species and polymeric materials. For many thiophene chlorination and chloromethylation reactions, temperatures are maintained below 5°C, often using an ice-salt or dry ice bath to manage the reaction's heat output. orgsyn.org In some specific syntheses, a controlled heating step to a moderate temperature (e.g., 50-75°C) may be employed to ensure the reaction proceeds to completion. rsc.orggoogle.com

Stoichiometric Control: The molar ratio of the chlorinating agent to the 2-methylthiophene substrate directly influences the degree of chlorination. An insufficient amount of chlorinating agent will result in a higher proportion of monochlorinated product and unreacted starting material. Conversely, a large excess can lead to the formation of trichloro- and tetrachlorothiophenes. To obtain predominantly disubstituted products, a molar ratio of approximately 1.75 to 2.9 moles of the chlorinating agent per mole of thiophene is often desirable. google.com In a synthesis for a related compound, 3-methyl-4,5-dichlorothiophene-2-carboxylic acid, a significant excess of the chlorinating agent N-chlorosuccinimide (4-5 molar equivalents) was used to achieve dichlorination. google.com

Table 2: Stoichiometry's Effect on Thiophene Chlorination Products

| Molar Ratio (Chlorinating Agent : Thiophene) | Predominant Product | Rationale |

|---|---|---|

| ~1 : 1 | Monochlorothiophene | Limits the reaction to a single substitution on the thiophene ring. isca.me |

| ~2 : 1 | Dichlorothiophene | Provides sufficient chlorinating agent for two substitutions. google.com |

| >3 : 1 | Tri- and Tetrachlorothiophenes | Excess reagent drives the reaction toward higher degrees of chlorination. google.com |

Isolation and Purification Techniques for Halogenated Thiophenes

After the synthesis is complete, a multi-step process is required to isolate and purify the target compound from byproducts, unreacted starting materials, and reagents. A number of standard purification operations are available for thiophene derivatives, including distillation, crystallization, extraction, and chromatography. google.comjustia.com

Initial Work-up and Extraction: The reaction mixture is typically first neutralized and washed to remove acids and inorganic salts. This often involves washing the organic phase with water and a basic solution like sodium bicarbonate or potassium carbonate, followed by drying over an anhydrous agent such as calcium chloride or sodium sulfate. orgsyn.orggoogle.com

Distillation: Distillation is a primary method for purifying liquid thiophenes. google.comjustia.com For halogenated thiophenes, which can be sensitive to high temperatures, vacuum distillation is frequently employed to lower the boiling point and prevent decomposition. orgsyn.orgorgsyn.org However, the separation of different dichlorothiophene isomers can be challenging due to their very close boiling points. This requires the use of highly efficient fractional distillation columns to achieve separation. google.com It is important to note that fractional distillation separates compounds based on boiling point differences and cannot separate enantiomers (a type of stereoisomer). youtube.comquora.com

Crystallization: For solid thiophene derivatives, or those that can be induced to solidify, crystallization is a powerful purification technique. google.comjustia.com The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution (mother liquor). rochester.eduuct.ac.za The choice of solvent is critical; the target compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. Sometimes a two-solvent system is used to achieve the ideal solubility profile. rochester.edu For thiophenes that are liquid at room temperature, purification can be achieved by dissolving them in a solvent and then cooling the solution to a low temperature (e.g., -15°C or lower) to induce crystallization. google.comjustia.com

Chromatography: When distillation or crystallization is insufficient, particularly for removing impurities with similar physical properties, column chromatography is employed. rsc.org This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (solvent or solvent mixture) passes through it. It is an effective method for isolating specific isomers from a complex mixture. researchgate.net

Table 3: Purification Methods for Halogenated Thiophenes

| Technique | Principle of Separation | Application Notes |

|---|---|---|

| Fractional Distillation | Difference in boiling points. youtube.com | Effective for separating compounds with distinct boiling points. Challenging for close-boiling isomers. google.com Reduced pressure is often used to prevent decomposition. orgsyn.org |

| Crystallization | Difference in solubility at varying temperatures. uct.ac.za | Excellent for removing soluble impurities from a solid product. Requires finding a suitable solvent system. rochester.edu Can be adapted for liquid compounds by cooling a solution. google.comjustia.com |

| Column Chromatography | Differential adsorption on a stationary phase. | Highly effective for separating complex mixtures and isomers that are difficult to separate by other means. rsc.orgresearchgate.net |

Chemical Reactivity and Transformation Pathways of 3,5 Dichloro 2 Methylthiophene

Nucleophilic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on thiophene (B33073) rings is a significant pathway for introducing new functional groups. semanticscholar.org Thiophenes are generally more reactive towards nucleophiles than their benzene (B151609) counterparts, a reactivity that is further enhanced by the presence of electron-withdrawing groups. uoanbar.edu.iqnih.gov

The chlorine atoms in 3,5-dichloro-2-methylthiophene can be displaced by a range of nucleophiles, although the reaction often requires specific conditions to proceed efficiently. The SNAr mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride leaving group. nih.gov The presence of two chlorine atoms offers the potential for both mono- and di-substitution, depending on the reaction conditions and the nucleophile's reactivity.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. For instance, studies on similarly substituted thiophenes have demonstrated that chloroacetamido-thiophenes readily react with sulfur and nitrogen-based nucleophiles like mercaptoacetic acid, piperidine, and morpholine (B109124) to yield a variety of derivatives. semanticscholar.org

Table 1: Examples of Nucleophilic Substitution on Chloro-Thiophene Systems Note: This table includes examples from analogous chloro-thiophene systems to illustrate the scope of potential nucleophiles.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Nitrogen Nucleophiles | Piperidine | Aminothiophene | semanticscholar.org |

| Morpholine | Aminothiophene | semanticscholar.org | |

| Sulfur Nucleophiles | Mercaptoacetic Acid | Thioether | semanticscholar.org |

| 2-Mercaptobenzothiazole | Thioether | semanticscholar.org | |

| Oxygen Nucleophiles | Methoxide | Methoxythiophene | nih.gov |

When a mono-substitution reaction occurs on this compound, the nucleophile can attack either the C3 or C5 position. The outcome, or regioselectivity, is governed by a combination of steric and electronic effects. wikipedia.org

Electronic Factors : The stability of the anionic intermediate is crucial. Electron-withdrawing groups on the ring stabilize this intermediate, facilitating the reaction. In this compound, both chlorine atoms contribute to this stabilization. Computational studies on related 2-methoxy-3-X-5-nitrothiophenes show that the activation energy for nucleophilic attack is significantly influenced by the nature of the substituents on the ring. nih.gov

Steric Factors : The methyl group at the C2 position exerts significant steric hindrance on the adjacent C3 position. Consequently, nucleophilic attack is generally favored at the C5 position, which is less sterically encumbered. This preference for the less hindered position is a common theme in the chemistry of substituted aromatic rings. scirp.org Therefore, reactions with this compound are expected to predominantly yield products of substitution at the C5-chloro position.

Electrophilic Aromatic Substitution Reactions

Five-membered heterocyclic rings like thiophene are typically more susceptible to electrophilic attack than benzene due to the ability of the heteroatom to stabilize the cationic intermediate (Wheland intermediate). uoanbar.edu.iqwikipedia.org Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing such rings. masterorganicchemistry.comtotal-synthesis.commasterorganicchemistry.com

In this compound, the only available position for electrophilic substitution is at C4. A common and synthetically useful SEAr reaction is Friedel-Crafts acylation, which introduces an acyl group onto the ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. acs.orgcore.ac.uklibretexts.org The acylation of dichlorothiophenes has been demonstrated, indicating the feasibility of this transformation despite the presence of deactivating chloro substituents. google.com For instance, the reaction of 2,5-dichlorothiophene (B70043) with acetic anhydride in the presence of orthophosphoric acid yields the corresponding acetyl derivative. google.com

Table 2: Representative Acylation Reaction on a Dichlorothiophene

| Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2,5-Dichlorothiophene | Acetic Anhydride | 85% Orthophosphoric Acid | 2,5-Dichloro-3-acetylthiophene | google.com |

The rate and feasibility of electrophilic attack at the C4 position are determined by the combined electronic effects of the three existing substituents.

Activating Group : The methyl group at C2 is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

Deactivating Groups : The chlorine atoms at C3 and C5 are electron-withdrawing (deactivating) via induction but are also ortho-para directing due to resonance.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and they are widely applied to functionalize halo-thiophenes. researchgate.net Reactions such as the Suzuki-Miyaura coupling (using boronic acids) provide efficient methods for introducing aryl, heteroaryl, or alkyl groups in place of halogen atoms. nih.govresearchgate.netmdpi.com

For dihalogenated substrates like this compound, it is often possible to achieve selective mono-arylation or exhaustive di-arylation by controlling the stoichiometry of the reagents and the reaction conditions. The different electronic and steric environments of the two chlorine atoms can lead to regioselective cross-coupling. researchgate.net Generally, the C5 position (α-position relative to the sulfur atom) is more reactive in palladium-catalyzed reactions than the C3 position (β-position), partly due to easier oxidative addition of the palladium catalyst to the C-Cl bond at the less hindered α-position. researchgate.net

Table 3: Examples of Palladium-Catalyzed Cross-Coupling on Dihalothiophenes Note: This table presents data from analogous dihalothiophene systems to illustrate the principles of regioselective cross-coupling.

| Substrate | Coupling Partner | Catalyst System | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| 2,3-Dibromothiophene | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-3-bromothiophene | Regioselective substitution at the C2 position. | researchgate.net |

| 2,5-Dibromothiophene | Arylboronic acids | Pd(OAc)₂ | 2,5-Diarylthiophene | High efficiency for di-substitution. | researchgate.net |

These examples from related systems suggest that this compound would likely undergo mono-Suzuki coupling preferentially at the C5 position. Subsequent coupling at the C3 position could then be achieved under more forcing conditions to yield a 2,3,5-trisubstituted thiophene.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound serves as an excellent substrate due to its two reactive C-Cl bonds. mdpi.com The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling utilizes organoboron compounds (boronic acids or esters) as the coupling partner in the presence of a base. libretexts.org For a dihalogenated substrate like this compound, sequential or double coupling can be achieved by controlling the stoichiometry of the reagents. The reaction can be regioselective, with the C-Cl bond at the 5-position often being more reactive than the one at the 3-position due to electronic and steric effects. nih.gov

The Stille reaction employs organotin compounds (stannanes) and is known for its tolerance of a wide variety of functional groups. organic-chemistry.orgwikipedia.org The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The toxicity of organotin reagents is a significant drawback, however. organic-chemistry.orgwikipedia.org

The Negishi coupling involves the reaction of organozinc reagents with organic halides. wikipedia.orgorganic-chemistry.org This method is highly effective for creating C-C bonds and is noted for its high functional group tolerance and reactivity. wikipedia.org Both palladium and nickel catalysts can be used, though palladium generally provides higher yields. wikipedia.orgorganic-chemistry.org The reactivity of the C-Cl bond allows for coupling at either the 3- or 5-position of the thiophene ring.

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Typical Base/Additive | General Product |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Na₂CO₃ | 3-Aryl-5-chloro-2-methylthiophene |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | LiCl, CuI (co-catalyst) | 5-Aryl-3-chloro-2-methylthiophene |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | Not required | 3,5-Diaryl-2-methylthiophene |

Nickel-Catalyzed Coupling Polymerization Utilizing Dihalogenated Thiophenes

Dihalogenated thiophenes, such as this compound, are important monomers for the synthesis of polythiophenes, a class of conducting polymers with applications in electronics. Nickel-catalyzed coupling polymerization is a common method for this synthesis. For instance, the polymerization of 3-phenyl-2,5-dichlorothiophene using a nickel catalyst demonstrates a pathway applicable to similar dichlorinated thiophenes. acs.org

These polymerizations often proceed via a catalyst-transfer polycondensation mechanism, where the nickel catalyst remains associated with the growing polymer chain. nih.gov This process can lead to well-defined polymers with controlled molecular weights. The use of nickel catalysts is advantageous due to their lower cost compared to palladium. rsc.org The reaction typically involves a Ni(0) catalyst, which undergoes oxidative addition into a C-Cl bond of the monomer, followed by coupling with another monomer unit to extend the polymer chain.

Direct Arylation and Heteroarylation Approaches

Direct arylation is an increasingly important synthetic strategy that forms carbon-carbon bonds by activating a C-H bond, thus avoiding the pre-functionalization required in traditional cross-coupling reactions. unimore.it For this compound, the only available site for direct arylation is the C-H bond at the 4-position.

This reaction is typically catalyzed by palladium complexes. nih.gov The process involves the activation of the C-H bond, often assisted by a base or a carboxylate additive, to form a palladacycle intermediate, which then couples with an aryl halide. unimore.it This approach offers a highly regioselective method to introduce an aryl or heteroaryl group at the 4-position, providing access to tri-substituted thiophene derivatives that would be more complex to synthesize using other methods. Studies on the direct arylation of various thiophene derivatives have shown that the reaction is tolerant of numerous functional groups. nih.gov

Oxidation and Reduction Chemistry

Transformations of the Thiophene Ring System

The sulfur atom in the thiophene ring of this compound can be oxidized to form a thiophene 1-oxide or a thiophene 1,1-dioxide. researchgate.net These oxidation reactions alter the electronic properties and reactivity of the aromatic ring. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

The resulting thiophene 1-oxides are often unstable and can act as dienes in Diels-Alder reactions, either with other dienophiles or by dimerizing with themselves. researchgate.net The more stable thiophene 1,1-dioxides also exhibit diene-like reactivity and are used in cycloaddition reactions to construct complex molecular frameworks.

Reduction of the thiophene ring can lead to partially saturated (dihydrothiophene, tetrahydrothiophene) or fully saturated (thiolane) ring systems. This is typically achieved through catalytic hydrogenation, though the conditions must be carefully chosen to avoid side reactions like desulfurization.

Selective Reduction of Functional Groups

Chemoselectivity refers to a reagent's ability to react with one functional group in the presence of others. youtube.comslideshare.net In the context of this compound, selective reduction would primarily involve the C-Cl bonds.

The reduction of aryl chlorides to the corresponding arenes (dehalogenation) can be accomplished using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a base, or with hydride donors. The challenge lies in achieving selective monodehalogenation at either the 3- or 5-position or complete dehalogenation to form 2-methylthiophene (B1210033), while leaving the thiophene ring intact. The choice of catalyst, solvent, and reaction conditions is crucial for controlling the outcome of such reductions. harvard.edu Named reductions like the Wolff-Kishner or Clemmensen reductions are specific for carbonyl groups and would not be applicable here. sigmaaldrich.com

Rearrangement and Isomerization Studies

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. byjus.com Common examples include the Beckmann, Claisen, and Curtius rearrangements. byjus.com However, the substituted thiophene ring is an aromatic system and is generally stable under many reaction conditions. Consequently, there is limited specific literature detailing the rearrangement or isomerization of this compound itself. Such transformations would likely require high-energy conditions or specific catalytic pathways that disrupt the aromaticity of the thiophene ring, which are not commonly reported for this compound.

Synthesis and Academic Utility of Derivatives and Analogues of 3,5 Dichloro 2 Methylthiophene

Preparation of Carboxylic Acid Derivatives (e.g., 3-methyl-4,5-dichlorothiophene-2-carboxylic acid)

The introduction of a carboxyl group onto the dichloromethylthiophene scaffold is a key transformation, yielding intermediates like 3-methyl-4,5-dichlorothiophene-2-carboxylic acid that are valuable in further synthetic applications. A direct route to this specific compound involves the chlorination of 3-methylthiophene-2-carboxylic acid. In this method, the starting acid is treated with N-chlorosuccinimide in a mixed solvent system of acetic acid and N,N-dimethylformamide to yield the desired dichlorinated product.

More general strategies to introduce carboxylic acid functionality onto a thiophene (B33073) ring, which are applicable to derivatives of 3,5-dichloro-2-methylthiophene, primarily include metallation followed by carbonation and palladium-catalyzed carbonylation.

Grignard Metallation: This classic method involves the formation of a thienyl Grignard reagent. For a suitably halogenated (e.g., brominated) dichloromethylthiophene, reaction with magnesium metal would generate the organomagnesium intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) to form the magnesium carboxylate salt, which upon acidic workup, yields the corresponding thiophenecarboxylic acid. Deprotonative metalation using a Grignard reagent in the presence of a catalytic amount of an amine like cis-2,6-dimethylpiperidine (B46485) can also be employed to form the thienyl Grignard reagent from a C-H bond, which can then be carbonated.

Palladium-Catalyzed Carbonylation: This modern technique offers a powerful alternative for the synthesis of carboxylic acids from halogenated thiophenes. In this process, a halo-dichloromethylthiophene derivative is subjected to a carbon monoxide (CO) atmosphere in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand. The reaction typically proceeds by the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by CO insertion and subsequent hydrolysis to afford the carboxylic acid. Recent advancements have shown that using a CO/CO₂-binary system can suppress the thermal decomposition of the palladium catalyst, leading to highly efficient conversions. orgsyn.orgresearchgate.net

| Methodology | Description | Key Reagents |

|---|---|---|

| Grignard Metallation | Formation of a thienyl Grignard reagent followed by reaction with carbon dioxide. | Mg, CO₂, Acid |

| Palladium-Catalyzed Carbonylation | Palladium-catalyzed reaction of a halothiophene with carbon monoxide. | Pd catalyst, CO |

Formation of Ketone Derivatives (e.g., Methyl 2,5-Dichloro-4-methyl-3-thienyl Ketone)

The synthesis of thienyl ketones is often accomplished through Friedel-Crafts acylation, a fundamental reaction in aromatic chemistry. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com

For a substrate like this compound, the directing effects of the substituents must be considered. The methyl group is activating, while the chloro groups are deactivating but ortho-, para-directing. Acylation of substituted thiophenes, such as 2,5-dialkylthiophenes, typically occurs at the β-position (C3 or C4). derpharmachemica.com Therefore, to synthesize a ketone like Methyl 2,5-Dichloro-4-methyl-3-thienyl Ketone, a Friedel-Crafts acylation of a precursor like 2,5-dichloro-3-methylthiophene (B105426) with acetyl chloride and a Lewis acid catalyst would be a plausible route. The reaction involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring to form the ketone product. A related compound, 2,5-dichloro-3-thienyl methyl ketone, is commercially available and serves as a useful building block in further chemical synthesis. sigmaaldrich.com

Incorporation into Complex Heterocyclic Scaffolds

Derivatives of this compound are valuable precursors for the synthesis of more complex heterocyclic structures, including pyrazoles, imines, and various thiophene-fused systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Pyrazole (B372694) Derivatives: Pyrazoles can be synthesized from thiophene-containing precursors through cyclocondensation reactions. nih.govmdpi.commdpi.com A common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For instance, a thiophene-containing chalcone (B49325) (an α,β-unsaturated ketone) can be prepared by the base-catalyzed condensation of a substituted 2-acetylthiophene (B1664040) with an aromatic aldehyde. The resulting chalcone can then be reacted with a hydrazine, such as arylhydrazine hydrochloride, in a suitable solvent like aqueous acetic acid under reflux to yield the corresponding thiophene-appended pyrazole derivative. semanticscholar.org This approach allows for the incorporation of the dichloromethylthiophene moiety into a pyrazole ring system. semanticscholar.org

Imine Derivatives: Imines, or Schiff bases, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comnih.gov A dichloromethylthiophene derivative containing a formyl group (an aldehyde) can react with a variety of primary amines, often under mild, acid-catalyzed conditions, to produce the corresponding imine. mdpi.comresearchgate.net This reaction is generally reversible, and removal of the water formed during the reaction drives the equilibrium toward the imine product. masterorganicchemistry.com The resulting imines can serve as versatile intermediates for the synthesis of other nitrogen-containing heterocycles or as ligands in coordination chemistry.

The construction of thiophene-fused ring systems creates extended π-conjugated molecules with interesting electronic and optical properties. rroij.com These systems can be synthesized through various cyclization strategies.

One approach involves intramolecular cyclization reactions of appropriately substituted thiophenes. For example, benzothiophenes, which are thiophene-benzene fused systems, can be synthesized through cyclization reactions that incorporate a sulfur atom into a benzene (B151609) framework. rroij.com More complex systems, like thienothiophenes (where two thiophene rings are fused), can also be prepared. rroij.com The synthesis of these fused systems often involves building up a precursor molecule that contains the necessary functional groups to undergo a ring-closing reaction, which can be promoted by heat, acid, or a transition metal catalyst. These fused aromatic systems are investigated for applications in organic electronics and materials science.

Structural and Electronic Modifications of the Dichlorothiophene Core

Modifying the structural and electronic properties of the dichlorothiophene core is crucial for tailoring its function in various applications, particularly in the field of molecular electronics. The introduction of different substituents can significantly alter the electronic structure of the thiophene ring.

Singly bonded substituents, such as methyl, amino, or nitro groups, can change the electronic properties of thiophene monomers and dimers. However, their influence on the band gap of the corresponding polythiophene is often minimal. nih.gov In contrast, more significant modifications, such as the introduction of phenyl or vinyl groups, can drastically alter the band gap of polythiophene derivatives. nih.gov

Furthermore, the introduction of electron-withdrawing groups, like the dicyanovinyl (DCV) group, onto an oligothiophene backbone creates an internal acceptor-donor-acceptor architecture. This modification significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), reduces the band gap, and can lead to materials with outstanding photovoltaic properties. The interaction of these modified thiophenes with different surfaces, such as metals, can also vary, leading to different assembled structures and electronic properties depending on the strength of the molecule-surface interaction.

Investigation of Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is governed by a complex interplay of electronic and steric effects imparted by the substituents on the thiophene ring. The inherent asymmetry of the parent molecule, with a methyl group at the 2-position and chloro groups at the 3- and 5-positions, provides a scaffold for a diverse range of chemical transformations. The investigation of structure-reactivity relationships in these derivatives is crucial for understanding their chemical behavior and for designing novel compounds with desired properties for applications in medicinal chemistry and materials science.

The electronic properties of the thiophene ring are significantly influenced by the nature of its substituents. Electron-withdrawing groups, such as nitro or cyano groups, decrease the electron density of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like alkoxy or amino groups, increase the electron density, thereby enhancing the ring's reactivity towards electrophiles.

Steric effects also play a pivotal role in determining the regioselectivity and rate of reactions involving derivatives of this compound. The methyl group at the 2-position can exert a significant steric hindrance, potentially directing incoming reagents to the less hindered positions of the thiophene ring. This is particularly relevant in reactions such as metal-catalyzed cross-coupling, where the approach of a bulky catalyst-substrate complex is a key step. For example, in Suzuki-Miyaura cross-coupling reactions, the steric environment around the carbon-halogen bond can influence the rate of oxidative addition of the palladium catalyst. While a systematic study on this compound derivatives is lacking, research on other substituted thiophenes has demonstrated the importance of steric factors in controlling reaction outcomes.

The interplay between electronic and steric effects can be further illustrated by considering the lithiation of substituted thiophenes. The regioselectivity of deprotonation is highly dependent on the directing ability of the substituents. For instance, the lithiation of 3-methylthiophene (B123197) with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) occurs selectively at the 5-position. researchgate.net For derivatives of this compound, the presence of the two chloro atoms and the methyl group would create a unique electronic and steric environment, influencing the site of lithiation and subsequent electrophilic quench.

While detailed quantitative structure-activity relationship (QSAR) studies specifically for derivatives of this compound are not extensively reported, the principles established for other substituted thiophenes provide a framework for predicting their reactivity. For example, kinetic studies on the reaction of 3,5-dicyanothiophene with secondary amines have allowed for the quantification of its electrophilicity. nih.gov Similar studies on a series of this compound derivatives bearing different functional groups would be invaluable for developing a comprehensive understanding of their structure-reactivity relationships.

In the absence of extensive empirical data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the reactivity of these compounds. DFT calculations can be used to determine various reactivity descriptors, such as electronic chemical potential and chemical hardness, which can be correlated with experimental observations. nih.gov Such theoretical studies could guide the rational design of future synthetic efforts and the prediction of the chemical behavior of novel derivatives of this compound.

The following table summarizes the expected influence of different classes of substituents on the reactivity of the this compound core, based on established principles of thiophene chemistry.

| Substituent Type at Position 4 | Expected Effect on Reactivity | Potential Influence on Reaction Types |

| Electron-Withdrawing (e.g., -NO₂, -CN, -COR) | Increases electrophilicity of the thiophene ring. | Facilitates Nucleophilic Aromatic Substitution (SNAr) at the chloro-positions. May influence the regioselectivity of cross-coupling reactions. |

| Electron-Donating (e.g., -OR, -NR₂) | Increases nucleophilicity of the thiophene ring. | Enhances reactivity towards Electrophilic Aromatic Substitution (EAS). May alter the regioselectivity of lithiation. |

| Bulky Alkyl or Aryl Groups | Introduces steric hindrance. | May direct reactions to less sterically crowded positions. Can influence the efficiency of metal-catalyzed cross-coupling reactions. |

It is important to note that this table represents generalized predictions, and the actual reactivity of specific derivatives will be a result of the combined electronic and steric contributions of all substituents present on the thiophene ring. Further experimental and theoretical investigations are necessary to establish detailed and quantitative structure-reactivity relationships for this class of compounds.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the proton and carbon frameworks of a molecule. For 3,5-Dichloro-2-methylthiophene, with its distinct arrangement of substituents on the thiophene (B33073) ring, NMR provides definitive evidence of its structure.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing clear information about the proton environments in the molecule. The structure contains two distinct types of protons: those of the methyl group and the single proton on the thiophene ring.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group at the C2 position would give rise to a single sharp signal, a singlet, due to the absence of adjacent protons for spin-spin coupling. The electronegativity of the thiophene ring and the influence of the adjacent chlorine atom would typically place this signal in the range of δ 2.0-2.5 ppm.

Thiophene Ring Proton (Ar-H): The lone proton at the C4 position is in a distinct chemical environment. Its signal would appear as a singlet, as there are no vicinal protons to couple with. The presence of two electron-withdrawing chlorine atoms on the ring would deshield this proton, shifting its resonance significantly downfield. The expected chemical shift for this aromatic proton would likely be in the region of δ 6.5-7.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are estimated values based on typical chemical shifts for similar structures.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (at C2) | 2.2 - 2.5 | Singlet | 3H |

| Ar-H (at C4) | 6.8 - 7.2 | Singlet | 1H |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the four carbons of the thiophene ring and the one carbon of the methyl group.

Methyl Carbon (-CH₃): This carbon would appear as a signal in the upfield region of the spectrum, typically around δ 10-20 ppm.

Thiophene Ring Carbons: The chemical shifts of the four carbons in the thiophene ring are influenced by the substituents.

C2 (bearing the methyl group): This carbon would be shielded by the electron-donating methyl group but deshielded by the sulfur atom. Its resonance is expected in the δ 130-140 ppm range.

C3 and C5 (bearing chlorine atoms): These carbons are directly attached to highly electronegative chlorine atoms, which would cause a significant downfield shift. These signals are anticipated in the δ 125-135 ppm region. The specific shifts would differ slightly based on their relative positions to the other substituents.

C4 (bearing a hydrogen atom): This carbon, bonded to a proton, would likely have a chemical shift in the range of δ 120-130 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are estimated values based on typical chemical shifts for substituted thiophenes.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 12 - 18 |

| C4 | 122 - 128 |

| C3 | 127 - 132 |

| C5 | 129 - 134 |

| C2 | 135 - 142 |

Advanced NMR Techniques for Structural Elucidation

While one-dimensional NMR spectra are powerful, two-dimensional (2D) NMR techniques would be employed to unambiguously confirm the structure of this compound. scispace.com

Correlation Spectroscopy (COSY): This experiment would show no correlations for the aromatic proton, confirming it is isolated.

Heteronuclear Single Quantum Coherence (HSQC): This technique would establish the direct one-bond correlation between the C4 carbon and its attached proton. It would also show a correlation between the methyl carbon and the methyl protons.

Heteronuclear Multiple Bond Correlation (HMBC): This is a key technique for confirming the substitution pattern. Long-range correlations (over two or three bonds) would be observed. For instance, the methyl protons would be expected to show correlations to the C2 and C3 carbons of the thiophene ring. The aromatic proton at C4 would show correlations to the C2, C3, and C5 carbons. These correlations would provide definitive proof of the relative positions of the substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments reveal through-space proximity of nuclei. chemsrc.com For this compound, an NOE could be observed between the methyl protons and the aromatic proton at the C4 position, further confirming their spatial relationship on the thiophene ring.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound would be characterized by vibrations associated with the thiophene ring, the methyl group, and the carbon-chlorine bonds.

C-H Vibrations:

The aromatic C-H stretching vibration corresponding to the single hydrogen on the ring would appear in the region of 3100-3000 cm⁻¹.

The methyl group would exhibit symmetric and asymmetric C-H stretching vibrations typically between 2950 and 2850 cm⁻¹.

Aromatic C-H out-of-plane bending vibrations are also characteristic and would be expected in the 900-675 cm⁻¹ region. google.com

Thiophene Ring Vibrations: The stretching vibrations of the C=C and C-S bonds within the aromatic thiophene ring typically give rise to a series of bands in the 1600-1300 cm⁻¹ region. google.com

Table 3: Predicted Major Vibrational Bands for this compound (Note: These are approximate frequency ranges for the expected vibrational modes.)

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2950 - 2850 |

| Thiophene Ring C=C Stretch | 1600 - 1400 |

| Thiophene Ring Breathing | 1400 - 1300 |

| C-Cl Stretch | 800 - 600 |

Comparison of Experimental and Theoretical IR Spectra

In modern chemical analysis, the comparison of experimentally obtained spectra with theoretically calculated spectra is a powerful method for vibrational band assignment and structural confirmation. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), are used to predict the vibrational frequencies and intensities of a molecule. hmdb.ca

For this compound, a theoretical vibrational analysis would involve:

Geometry Optimization: The first step is to calculate the lowest energy three-dimensional structure of the molecule.

Frequency Calculation: Following optimization, the vibrational frequencies and their corresponding IR and Raman intensities are calculated.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data.

By comparing the scaled theoretical spectrum with an experimental spectrum, each observed band can be confidently assigned to a specific vibrational mode of the molecule. This correlative approach provides a much deeper understanding of the molecule's vibrational properties than experimental data alone. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule responsible for light absorption. fiveable.me

For organic molecules, the most common electronic promotions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). In molecules with conjugated π systems, such as the thiophene ring in this compound, the primary electronic transitions observed are π → π* transitions. libretexts.org These transitions are typically intense and occur within the 200-400 nm range. libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions originating from the conjugated diene system of the thiophene ring. The presence of substituents on the ring—two chlorine atoms and a methyl group—can influence the absorption characteristics. These groups can act as auxochromes, causing shifts in the absorption maximum (λmax) and intensity compared to unsubstituted thiophene. Specifically, chlorine's lone pairs can participate in resonance, potentially leading to a bathochromic shift (a shift to a longer wavelength).

The absorption spectrum plots absorbance against wavelength, with the shape and position of the absorption bands providing information about the electronic structure. fiveable.me While spectra for simple thiophenes are well-documented, the specific λmax for this compound depends on experimental conditions, such as the solvent used, as solvent polarity can stabilize the ground or excited state differently, thereby altering the energy gap of the transition. biointerfaceresearch.com

Modern computational chemistry provides tools to predict and interpret UV-Vis spectra, offering a deep correlation between experimental observations and theoretical electronic structure. scielo.org.za Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic transition energies and oscillator strengths (which relate to absorption intensity) of molecules. bohrium.com

These calculations determine the energies of the molecular orbitals, including the HOMO and LUMO. The energy gap between these frontier orbitals is directly related to the lowest energy electronic transition. libretexts.org By simulating the electronic transitions, TD-DFT can predict the λmax values, which can then be compared with experimental spectra. scielo.org.zamdpi.com For instance, the calculated spectrum for a molecule might show a primary transition at a specific wavelength corresponding to the HOMO → LUMO excitation, while other transitions (e.g., HOMO-1 → LUMO or HOMO → LUMO+1) may appear as other bands or shoulders in the spectrum. scielo.org.za Such theoretical studies are invaluable for assigning specific absorption bands to particular electronic transitions, providing a more complete understanding of the molecule's electronic properties. bohrium.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In electron impact (EI) mass spectrometry, the molecule is ionized, typically by losing an electron, to form a radical cation known as the molecular ion (M•+). whitman.edu The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight.

For this compound, the molecular ion peak is particularly distinctive due to the isotopic abundance of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion: an M•+ peak, an (M+2)•+ peak, and an (M+4)•+ peak, with relative intensities of approximately 9:6:1.

The high-energy molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral species. youtube.com The pattern of these fragments provides a fingerprint that helps to identify the molecule's structure. Based on the structure of this compound and fragmentation patterns of similar compounds like 2-chlorothiophene, several key fragmentation pathways can be anticipated. libretexts.orgresearchgate.net Common fragmentation includes the loss of a chlorine atom, the loss of the methyl group, or cleavage of the thiophene ring itself. researchgate.net

| Proposed Fragment Ion | Formula | m/z (for ³⁵Cl) | Neutral Loss |

|---|---|---|---|

| Molecular Ion | [C₅H₄Cl₂S]•+ | 166 | - |

| Loss of Methyl | [C₄H₁Cl₂S]•+ | 151 | •CH₃ |

| Loss of Chlorine | [C₅H₄ClS]⁺ | 131 | •Cl |

| Loss of HCl | [C₅H₃ClS]•+ | 130 | HCl |

| Loss of CH₃ and Cl | [C₄H₁ClS]•+ | 116 | •CH₃, •Cl |

X-ray Diffraction Studies for Solid-State Structure Determination

The analysis begins by growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density distribution within the unit cell—the basic repeating unit of the crystal lattice—and from this, a model of the molecular structure is built.

While a specific crystal structure determination for this compound is not available in the cited literature, analysis of related substituted thiophenes provides insight into the expected solid-state characteristics. rsc.orgrsc.org An XRD study would reveal the precise geometry of the thiophene ring and its substituents.

Furthermore, crystal structure analysis illuminates the intermolecular interactions that dictate how molecules pack together in the solid state. For this compound, the crystal packing would likely be governed by a combination of non-covalent forces. These include:

Van der Waals forces: These are the primary interactions governing the packing of nonpolar molecules.

Halogen bonding: The chlorine atoms could potentially act as halogen bond donors, interacting with the sulfur atom or the π-system of an adjacent thiophene ring.

Weak C-H···Cl or C-H···S hydrogen bonds: These weaker interactions can also play a role in stabilizing the crystal lattice. researchgate.net

The comprehensive output of an XRD study includes the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell, providing a complete picture of the solid-state architecture. researchgate.net

Computational and Theoretical Investigations of 3,5 Dichloro 2 Methylthiophene and Its Derivatives

Quantum Chemical Calculation Methods (e.g., DFT, Ab initio, MP2)

A variety of quantum chemical methods are employed to study thiophene (B33073) and its derivatives, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT): This is one of the most popular and widely used methods for quantum chemical calculations on medium to large-sized molecules. nih.gov DFT methods, such as the B3LYP functional, are known to provide a good balance of accuracy and efficiency for calculating molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov

Ab initio methods: These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While often more computationally demanding than DFT, they can provide highly accurate results, particularly for smaller systems or when electron correlation effects are critical. researchgate.net

MP2 (Møller–Plesset perturbation theory of the second order): This is a common ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. It is often used for obtaining more accurate geometries and energies. researchgate.net

These methods are foundational for predicting the detailed molecular and electronic properties of substituted thiophenes. researchgate.net

Geometry Optimization and Molecular Structure Prediction

A fundamental application of quantum chemical calculations is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. arxiv.org This process, known as geometry optimization, is crucial for predicting bond lengths, bond angles, and dihedral angles.

For 3,5-dichloro-2-methylthiophene, the geometry is predicted to be largely planar, a characteristic feature of the thiophene ring. researchgate.net The introduction of substituents, however, causes distinct structural changes compared to unsubstituted thiophene or the parent 2-methylthiophene (B1210033).

Based on experimental studies of 2-methylthiophene and computational studies of related chloro-thiophenes, the following structural parameters for this compound can be predicted. researchgate.netmdpi.com

| Parameter | Predicted Value | Comparison with 2-methylthiophene mdpi.com |

| S1–C2 Bond Length | ~1.73 Å | Longer (vs. 1.7219 Å) |

| C2–C3 Bond Length | ~1.38 Å | Shorter (vs. 1.3900 Å) |

| C3–C4 Bond Length | ~1.42 Å | Longer (vs. 1.4116 Å) |

| C4–C5 Bond Length | ~1.37 Å | Shorter (vs. 1.3813 Å) |

| S1–C5 Bond Length | ~1.72 Å | Longer (vs. 1.7118 Å) |

| C2–CH₃ Bond Length | ~1.51 Å | Similar (vs. 1.5052 Å) |

| C3–Cl Bond Length | ~1.73 Å | N/A |

| C5–Cl Bond Length | ~1.72 Å | N/A |

| ∠S1–C2–C3 Angle | ~111.0° | Smaller (vs. 111.37°) |

| ∠C2–C3–C4 Angle | ~113.0° | Larger (vs. 112.33°) |

The presence of electronegative chlorine atoms at the C3 and C5 positions is expected to draw electron density, leading to a slight elongation of the adjacent C–S bonds and a shortening of the C=C double bonds within the ring as the system adjusts to the new electronic distribution. researchgate.net

Validation of Computational Models with Experimental Data

The reliability of theoretical calculations is established by comparing the computed results with experimental data. For thiophene derivatives, calculated geometric parameters are often compared with data from microwave spectroscopy or X-ray crystallography. mdpi.com Similarly, calculated vibrational frequencies can be validated against experimental FT-IR and Raman spectra. researchgate.net

Electronic Structure Analysis

Beyond molecular geometry, computational methods provide a detailed picture of the electronic distribution and orbital energies, which are key to understanding a molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. nih.govyoutube.com

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov

Table of Predicted FMO Properties:

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Thiophene | -6.61 | -0.91 | 5.70 |

| 2-chlorothiophene | -6.70 | -1.18 | 5.52 |

| 2,5-dichlorothiophene (B70043) | -6.74 | -1.47 | 5.27 |

| This compound (Predicted) | ~ -6.80 | ~ -1.50 | ~ 5.30 |

Data for thiophene and chloro-thiophenes adapted from analogous DFT calculations. researchgate.net Values for this compound are estimated based on substituent effects.

The HOMO of substituted thiophenes is typically a π-orbital delocalized across the ring, while the LUMO is a π* anti-bonding orbital. The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack.

Charge Distribution and Atomic Charges (e.g., Mulliken, NBO analysis)

The distribution of electron density within a molecule can be quantified by assigning partial atomic charges. This analysis helps identify electron-rich and electron-deficient regions, which is crucial for understanding electrostatic interactions and reactivity.

Mulliken Population Analysis: This is a common method for calculating atomic charges based on the linear combination of atomic orbitals (LCAO) used in the calculation. niscpr.res.inwikipedia.org It partitions the total electron population among the different atoms in the molecule. wikipedia.orguni-muenchen.de

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by localizing orbitals into lone pairs, bonding orbitals, and anti-bonding orbitals. pcbiochemres.comut.ac.ir It analyzes charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals, providing insight into molecular stability. malayajournal.org

For this compound, the atomic charges are dictated by the electronegativity differences between the atoms. The highly electronegative chlorine atoms will carry a significant negative partial charge. The sulfur atom, being less electronegative than carbon, will likely have a positive charge. The carbon atoms bonded to the chlorine atoms (C3 and C5) will be more electropositive compared to the other ring carbons.

Table of Predicted Mulliken Atomic Charges:

| Atom | Predicted Charge (a.u.) |

|---|---|

| S1 | +0.25 to +0.35 |

| C2 | +0.05 to +0.15 |

| C3 | +0.10 to +0.20 |

| C4 | -0.20 to -0.30 |

| C5 | +0.15 to +0.25 |

| Cl (on C3) | -0.15 to -0.25 |

| Cl (on C5) | -0.15 to -0.25 |

| C (methyl) | -0.20 to -0.30 |

Values are estimated based on trends from DFT calculations on related chloro-thiophenes. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would show significant negative potential (red) around the two chlorine atoms due to their high electronegativity and lone pairs of electrons. The region above and below the thiophene ring's π-system would also exhibit negative potential, though likely less intense than around the halogens. In contrast, positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the single ring hydrogen at the C4 position. researchgate.netnih.gov This mapping visually confirms the reactive sites predicted by FMO and charge analysis, highlighting the electron-rich chlorine atoms as likely sites for interaction with electrophiles. researchgate.net

Spectroscopic Property Prediction and Correlation

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules such as this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, providing insights that complement and guide experimental work. Density Functional Theory (DFT) is a commonly used method for these predictions, offering a balance between accuracy and computational cost nih.govcomporgchem.com.

Simulation of Vibrational (FT-IR) and Electronic (UV-Vis) Spectra

Theoretical simulations of vibrational and electronic spectra are crucial for understanding the molecular structure and photophysical properties of thiophene derivatives.

Vibrational (FT-IR) Spectra: The simulation of Fourier-Transform Infrared (FT-IR) spectra is achieved by calculating the harmonic vibrational frequencies of the molecule's normal modes. DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are frequently used to compute these frequencies nih.gov. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data nih.gov.

For substituted thiophenes, characteristic vibrational modes include C-H stretching, C-C and C=C stretching within the ring, C-S stretching, and the vibrations of the substituents themselves. For this compound, the calculations would predict specific frequencies for the C-Cl stretching modes and the various modes of the methyl group (stretching, bending, and rocking) researchgate.net. Studies on related molecules show that the presence of substituents significantly influences the positions of these vibrational bands nih.govresearchgate.net. For example, the stretching of the C-S bond in the thiophene ring is typically identified in the 840-850 cm⁻¹ region researchgate.net.